molecular formula C16H16N2O3S2 B2900309 N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide CAS No. 1448069-65-5

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide

Cat. No. B2900309
CAS RN: 1448069-65-5
M. Wt: 348.44
InChI Key: YENBRDBCWVPCOH-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide, also known as FTS, is a small molecule inhibitor that has been widely used in scientific research. FTS is a sulfonamide derivative that has been shown to have anti-tumor effects in a variety of cancer cell lines.

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide is not fully understood. However, it is thought that N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide inhibits the activity of several different signaling pathways by binding to specific proteins or enzymes involved in these pathways. N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide has been shown to bind to the SH2 domain of STAT3, which is involved in the activation of the JAK/STAT pathway. N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide has also been shown to bind to the p85 subunit of PI3K, which is involved in the activation of the PI3K/Akt pathway.
Biochemical and Physiological Effects:
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide has been shown to have several different biochemical and physiological effects. N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide has also been shown to inhibit the proliferation of cancer cells by blocking the cell cycle at the G1 phase. In addition, N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide in lab experiments is that it is a small molecule inhibitor that can easily penetrate cell membranes. N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide has also been shown to have low toxicity and is well tolerated in animal studies. However, one limitation of using N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide is that it has a short half-life in vivo, which may limit its effectiveness in some experiments.

Future Directions

There are several different future directions for the use of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide in scientific research. One future direction is to explore the use of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide in combination with other inhibitors to enhance its anti-tumor effects. Another future direction is to investigate the use of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide in combination with chemotherapy or radiation therapy to improve the efficacy of these treatments. In addition, further studies are needed to understand the mechanism of action of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide and to identify new targets for its use in cancer therapy.

Synthesis Methods

The synthesis of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide is a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of furfural with methylamine to form N-(furan-3-ylmethyl)methylamine. The second step involves the reaction of N-(furan-3-ylmethyl)methylamine with 2-bromoethylthiophene to form N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)amine. The final step involves the reaction of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)amine with sulfonamide to form N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide.

Scientific Research Applications

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide has been widely used in scientific research as an inhibitor of several different signaling pathways. N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide has been shown to inhibit the JAK/STAT pathway, which is involved in the regulation of cell growth and differentiation. N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide has also been shown to inhibit the PI3K/Akt pathway, which is involved in the regulation of cell survival and apoptosis. In addition, N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.

properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S2/c19-23(20,16-4-1-7-17-11-16)18(12-14-6-9-21-13-14)8-5-15-3-2-10-22-15/h1-4,6-7,9-11,13H,5,8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENBRDBCWVPCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)N(CCC2=CC=CS2)CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide

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